molecular formula C10H16O2 B13750852 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one CAS No. 24348-06-9

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one

Cat. No.: B13750852
CAS No.: 24348-06-9
M. Wt: 168.23 g/mol
InChI Key: ZPUQSQULULBFIN-UHFFFAOYSA-N
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Description

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one is a bicyclic ketone with the molecular formula C10H16O2. It is also known by other names such as 4-Caranone and trans-4-Caranone . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diketone or hydroxyketone precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve efficient production. specific industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both hydroxy and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

24348-06-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3

InChI Key

ZPUQSQULULBFIN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1CC(C(=O)C2)(C)O)C

Origin of Product

United States

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